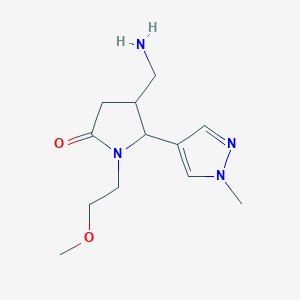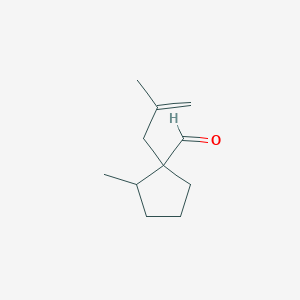
2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclopentane ring, a methyl group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylprop-2-en-1-ol with cyclopentanone under acidic conditions to form the desired aldehyde. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the cyclopentane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propen-1-ol: A similar compound with an alcohol functional group instead of an aldehyde.
Cyclopentanone: A related compound with a ketone functional group.
2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carboxylic acid: The oxidized form of the aldehyde.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylprop-2-enyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-9(2)7-11(8-12)6-4-5-10(11)3/h8,10H,1,4-7H2,2-3H3 |
Clave InChI |
ZTICRQWQWNLGTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(CC(=C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


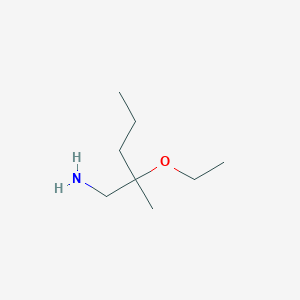
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine](/img/structure/B13308918.png)
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)
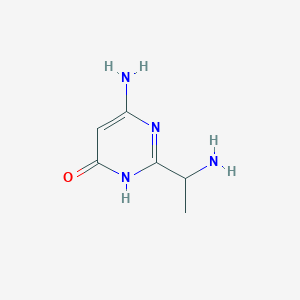
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13308933.png)
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)

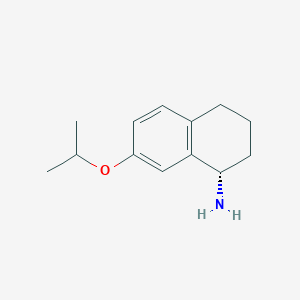
![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
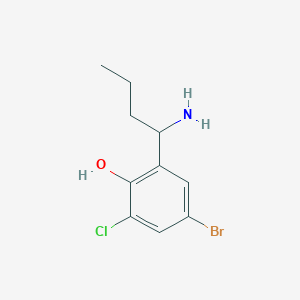

![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)
